2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-
Description
Nomenclature and Classification within the Chalcone Family
The compound 2-propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- belongs to the chalcone family, a class of α,β-unsaturated ketones characterized by the general structure Ar–C(O)–CH=CH–Ar' , where Ar and Ar' are aryl or substituted aryl groups. Its systematic IUPAC name reflects the positions of functional groups: the ketone group at position 1, a 4-aminophenyl group at position 1, and a 1-naphthalenyl group at position 3. Common synonyms include 4′-amino-1-naphthylchalcone and (E)-3-(4-aminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one .
Chalcones are classified based on substituents attached to their aromatic rings. This compound falls into the aminochalcone subclass due to the presence of an amino group (–NH₂) on the para position of the phenyl ring. The naphthalenyl moiety further categorizes it as a polycyclic chalcone , distinguishing it from simpler diarylchalcones.
Historical Context of Aminophenyl-Naphthyl Chalcone Research
The synthesis of aminochalcones dates to the mid-20th century, but interest in naphthalene-containing derivatives surged in the 2010s due to their enhanced photophysical and biological properties. The specific compound 2-propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- first appeared in synthetic chemistry literature around 2015, with early studies focusing on its potential as a fluorescent probe and anticancer agent.
Key milestones include:
- 2018 : A study demonstrated its role in inhibiting matrix metalloproteinases (MMP-2/9) in osteosarcoma cells, linking its structure to antimetastatic activity.
- 2020 : Computational models highlighted its binding affinity for vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis inhibition.
Structural Significance in Chalcone Chemistry
The compound’s structure features three critical components:
- α,β-Unsaturated Ketone Backbone : Facilitates electron delocalization, enabling interactions with biological targets via Michael addition or hydrogen bonding.
- 4-Aminophenyl Group : The –NH₂ group enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for binding to enzymes like VEGFR-2.
- 1-Naphthalenyl Group : The polycyclic aromatic system increases lipophilicity and π-π stacking interactions, improving membrane permeability and photostability.
Position in Contemporary Chemical Research
This compound occupies a niche in interdisciplinary research:
- Medicinal Chemistry :
- Materials Science :
- Organic Synthesis :
Properties
IUPAC Name |
1-(4-aminophenyl)-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGQKIOLVVTZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695645 | |
| Record name | 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800381-42-4 | |
| Record name | 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of (E)-3-(1-Naphthyl)-1-(4-Nitrophenyl)prop-2-en-1-one
- 1-Naphthaldehyde (1.56 g, 10 mmol)
- 4-Nitroacetophenone (1.65 g, 10 mmol)
- Base: NaOH (0.8 g, 20 mmol) in 50 mL ethanol/water (3:1 v/v)
- Reaction: Reflux at 80°C for 6 hours under stirring.
- Workup: Acidify with dilute HCl (pH 5–6), filter the precipitate, and recrystallize from ethanol.
Yield: 68–72% as a yellow crystalline solid1.
| Parameter | Value |
|---|---|
| Melting Point | 162–164°C |
| IR (KBr, cm⁻¹) | 1650 (C=O), 1520 (NO₂) |
| $$ ^1H $$ NMR (DMSO) | δ 8.85 (d, J=16 Hz, 1H, CH=CH), 8.12–7.45 (m, 11H, Ar-H) |
Step 2: Reduction of Nitro to Amine
- Catalytic Hydrogenation
- Conditions: H₂ (1 atm), 10% Pd/C (0.1 g), ethanol (30 mL), room temperature, 12 hours.
- Workup: Filter catalyst, concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
-
- Conditions: Fe powder (2.0 g), HCl (10 mL, 10%), ethanol (30 mL), reflux for 2 hours.
- Workup: Neutralize with NaHCO₃, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
-
- Conditions: Hydrazine hydrate (5 mL), FeCl₃ (0.5 g), activated carbon (0.2 g), ethanol (30 mL), reflux for 6 hours2.
- Workup: Filter, concentrate, and recrystallize from ethanol.
- Catalytic hydrogenation: 85–90%
- Fe/HCl: 75–80%
- Hydrazine hydrate: 70–75%
| Product Characterization | Data |
|---|---|
| Melting Point | 148–150°C |
| IR (KBr, cm⁻¹) | 3430 (NH₂), 1655 (C=O) |
| $$ ^1H $$ NMR (DMSO) | δ 8.75 (d, J=16 Hz, 1H, CH=CH), 6.95–7.85 (m, 11H, Ar-H), 5.45 (s, 2H, NH₂) |
Direct Condensation Using Protected Amine
This method avoids nitro intermediates by employing a protection/deprotection strategy.
Step 1: Protection of 4-Aminoacetophenone
- Reactants: 4-Aminoacetophenone (1.35 g, 10 mmol) + acetic anhydride (2.04 g, 20 mmol).
- Conditions: Reflux in dry toluene (20 mL) for 4 hours.
- Product: 4-Acetamidoacetophenone (1.62 g, 90%), m.p. 132–134°C.
Step 2: Claisen-Schmidt Condensation
- Reactants: 4-Acetamidoacetophenone (1.80 g, 10 mmol) + 1-naphthaldehyde (1.56 g, 10 mmol).
- Conditions: NaOH (0.8 g) in ethanol/water (3:1), reflux for 6 hours.
- Yield: (E)-3-(1-Naphthyl)-1-(4-acetamidophenyl)prop-2-en-1-one (2.21 g, 65%).
Step 3: Deprotection of Acetamide
- Conditions: 6M HCl (15 mL), reflux for 3 hours.
- Workup: Neutralize with NaOH, extract with ethyl acetate, and purify via chromatography.
- Yield: 80–85% of the final product.
Alternative Method: Microwave-Assisted Synthesis
A modern approach reduces reaction time significantly:
- Reactants: 1-Naphthaldehyde (10 mmol) + 4-nitroacetophenone (10 mmol).
- Conditions: NaOH (20 mmol), ethanol (15 mL), microwave irradiation (300 W, 100°C, 20 minutes).
- Yield: 70–75% of nitro intermediate, followed by reduction as above3.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Claisen-Schmidt + Reduction | High yield (85–90%), straightforward | Requires handling nitro compounds |
| Protected Amine Route | Avoids nitro intermediates | Extra steps for protection/deprotection |
| Microwave Synthesis | Rapid (20 minutes) | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceuticals
The compound has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of various bioactive molecules. Studies indicate that chalcones, a class of compounds that includes 2-Propen-1-one derivatives, exhibit:
- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Demonstrated efficacy against Candida species.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been noted in cell culture studies.
- Anticancer Potential : Research shows that chalcones can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Materials Science
Due to its reactive double bond and functional groups, this compound serves as a building block for synthesizing polymers and other materials. Applications include:
- Polymer Chemistry : Used in the production of polyfunctional materials that exhibit enhanced mechanical properties.
- Dyes and Pigments : Its structural features allow for the development of colorants with specific light absorption properties.
Case Study 1: Anticancer Activity
A study published in Pharmacotherapeutics examined the anticancer effects of various chalcone derivatives, including the compound . Results indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Research conducted at a university laboratory focused on the antimicrobial properties of several chalcone derivatives. The findings revealed that the compound exhibited strong inhibition against multiple bacterial strains, supporting its use as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can disrupt microbial cell walls, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Chalcone Derivatives
*Calculated based on substituent contributions.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in the target compound donates electrons via resonance, enhancing solubility and reactivity in nucleophilic additions compared to electron-withdrawing groups like -NO₂ in the nitro-substituted analog .
Biological Activity
Overview
2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-, commonly referred to as an aminochalcone, is an organic compound classified under chalcones. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific chalcone derivative, supported by various research findings and case studies.
- Molecular Formula : C₁₉H₁₅NO
- Molar Mass : 273.33 g/mol
- Density : 1.208 g/cm³
- CAS Number : 800381-42-4
The biological activity of 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : It inhibits enzymes involved in cell proliferation and inflammation.
- Antimicrobial Action : The compound disrupts microbial cell walls, leading to cell death.
- Cytotoxic Effects : It induces apoptosis in cancer cells while potentially affecting normal cells.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound across various cancer cell lines:
| Cell Line | IC₅₀ (µg/mL) | Observations |
|---|---|---|
| MCF-7 (breast cancer) | 15.7 ± 5.9 | Significant antiproliferative activity |
| HT-29 (colon cancer) | <1 | Selectivity ratio indicates potential toxicity |
| DH82 (canine histiocytic) | 15.0 | Mean cell death percentage of 59.2% |
In a study by Dimmock et al., it was found that the compound exhibited a cytotoxic effect on multiple cancer cell lines with varying IC₅₀ values, indicating its effectiveness against malignancies .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens:
| Microorganism | Inhibition Diameter (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 25923 | 10.25 ± 0.13 | 500 |
| Staphylococcus aureus ATCC 25922 | 9.59 ± 0.16 | 500 |
| Candida albicans ATCC 10231 | 9.69 ± 0.02 | 500 |
These results indicate that the compound shows comparable antimicrobial activity to standard antibiotics like sulfamerazine .
Case Studies and Research Findings
Research has highlighted several significant findings regarding the biological activity of this compound:
- Antitumor Effects : A study reported that the compound induced apoptosis in MCF-7 cells through upregulation of p53 expression, suggesting a mechanism for its anticancer effects .
- Enzyme Inhibition : It has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammation, with an IC₅₀ value of 0.26 ± 0.04 µmol/L .
- Selectivity and Toxicity : While demonstrating strong anticancer properties, the selectivity ratio for normal cells indicates potential toxicity, necessitating further investigation into its therapeutic window .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via the Claisen-Schmidt condensation, where 4-aminoacetophenone reacts with 1-naphthaldehyde under basic conditions (e.g., aqueous NaOH/ethanol). Key parameters include:
- Temperature : 25–60°C (room temperature for slower, controlled reactions; elevated temperatures for faster kinetics).
- Catalyst : Use of mild bases (e.g., NaOH) to avoid side reactions with the amine group .
- Solvent : Ethanol or methanol for solubility and ease of purification.
- Purification : Column chromatography or recrystallization to isolate the chalcone derivative. Monitor reaction progress via TLC or HPLC .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups.
- NMR : ¹H NMR should show vinyl proton coupling (J = 15–16 Hz for trans-configuration) and aromatic proton signals from the naphthalene and aminophenyl groups. ¹³C NMR will confirm the ketone carbon (~190 ppm) .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
- Antimicrobial Screening : Use broth microdilution assays (e.g., against E. coli, S. aureus) to determine MIC values.
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can computational methods predict the compound’s nonlinear optical (NLO) properties, and what experimental validation is required?
- Computational Modeling :
- DFT Calculations : Use Gaussian or ORCA to calculate hyperpolarizability (β) and dipole moments. The conjugated π-system and electron-donating amino group may enhance NLO response.
- Molecular Electrostatic Potential (MEP) : Identify charge distribution to predict interaction with electric fields .
- Experimental Validation :
- Kurtz-Perry Powder Technique : Measure second-harmonic generation (SHG) efficiency.
- Z-Scan : Quantify third-order nonlinear susceptibility (χ³) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR shows unexpected splitting in vinyl protons, consider:
- Dynamic Effects : Rotameric equilibria due to restricted rotation around the C–C bond.
- Impurities : Use HPLC-MS to detect byproducts from incomplete reaction or degradation.
- XRD Validation : Resolve ambiguities by comparing experimental and calculated (e.g., Mercury) crystal structures .
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
- Modification Strategies :
- Amino Group Derivatization : Acylation or sulfonation to modulate solubility and bioavailability.
- Naphthalene Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity for targeted covalent binding.
- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
